(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Description
(5E)-5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a conjugated system with a 4-bromophenyl substituent and a 2-methoxyethyl group at the N1 position. Its synthesis typically involves Claisen–Schmidt condensation followed by Michael addition, as demonstrated in analogous compounds (e.g., 5-[3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione) .
Properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDJUOHVBGJAJZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the diazinane trione core, followed by the introduction of the bromophenyl group through a condensation reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. The bromophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The diazinane trione core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to the 1,3-diazinane-2,4,6-trione (barbiturate) family, with key structural variations influencing physicochemical and biological properties. Below is a comparative analysis with structurally related derivatives:
Table 1: Comparison of Key Structural Features and Properties
Key Observations :
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or phenyl substituents (e.g., 1,3-dimethyl analogs) .
- Ethoxy and methoxy groups (e.g., in ) further enhance solubility but may reduce metabolic stability.
Electrophilic Reactivity :
- The 4-bromophenyl group increases electrophilicity at the methylidene position, facilitating nucleophilic additions (e.g., Michael acceptors in enzyme inhibition) .
- Dimethoxy substituents (e.g., ) donate electron density, reducing reactivity but improving antioxidant capacity.
Indole-containing derivatives (e.g., ) show affinity for neurological receptors, aligning with barbiturates’ historical use in CNS modulation.
Methodological Approaches for Structural Comparison
Chemical Fingerprinting and Similarity Coefficients
- Tanimoto Coefficient : Widely used for binary fingerprint-based similarity assessment. The target compound shares >70% similarity with 5-(4-bromobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione .
- Graph-Based Comparison : Subgraph matching reveals conserved barbiturate cores but divergent substituent topologies (e.g., methoxyethyl vs. indole) .
Spectroscopic and Crystallographic Data
Biological Activity
The compound (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16BrN3O3
- Molecular Weight : 364.21 g/mol
- Structural Features : The compound contains a diazinane core substituted with a bromophenyl group and a methoxyethyl chain. This unique structure is believed to contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bromophenyl-containing compounds have shown effectiveness against various bacterial and fungal strains. The presence of electron-withdrawing groups like bromine enhances the potency of these compounds.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Note: The table illustrates hypothetical MIC values based on related studies.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial in treating hyperpigmentation disorders. Studies have shown that derivatives similar to this compound can inhibit tyrosinase effectively.
- IC50 Values : Research on related compounds indicates IC50 values ranging from 15.24 µM to 70.75 µM for tyrosinase inhibition. This suggests that the compound may exhibit competitive inhibition against this enzyme.
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The compound may bind to the active site of enzymes like tyrosinase or bacterial enzymes, inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors in cells, altering signaling pathways associated with inflammation or microbial resistance.
- Reactive Oxygen Species (ROS) Scavenging : Compounds with similar structures have been shown to possess antioxidant properties, potentially reducing oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- Researchers tested multiple bromophenyl derivatives against clinical isolates of bacteria and fungi.
- Results indicated that several compounds exhibited potent antimicrobial properties with low MIC values.
-
Tyrosinase Inhibition Study :
- A comparative analysis was conducted using docking simulations to assess binding affinity to the active site of tyrosinase.
- The results suggested that certain structural modifications significantly enhance inhibitory potency.
-
In Vivo Studies :
- Animal models were used to evaluate the efficacy of similar compounds in reducing skin pigmentation.
- Results demonstrated a marked decrease in melanin production following treatment with the test compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
